molecular formula C15H14F2N2O3S B2815395 N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide CAS No. 2034571-31-6

N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2815395
CAS RN: 2034571-31-6
M. Wt: 340.34
InChI Key: WDTZTMNQLHWNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-difluorophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, also known as Difopein, is a synthetic peptide that has gained significant attention in the field of scientific research due to its unique properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed, showcasing the utility of oxalamides in synthesizing anthranilic acid derivatives and oxalamides with high yield and operational simplicity (Mamedov et al., 2016).

Molecular Interactions and Structural Analysis

Research on N,N′-diaryloxalamides co-crystallized with pentafluorophenol (pfp) leads to the formation of molecular complexes through hydrogen bonds and phenyl–perfluorophenyl interactions. This study highlights the role of oxalamides in supramolecular assembly formation, governed by specific molecular interactions and steric effects (Piotrkowska et al., 2007).

Catalytic Applications

The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation demonstrates the potential of oxalamides in facilitating reactions between (hetero)aryl chlorides and amides. This catalytic system showcases the versatility of oxalamides in organic synthesis, enabling efficient coupling reactions under mild conditions (De et al., 2017).

Antipathogenic Activity

Studies on the antipathogenic activity of new thiourea derivatives, which include oxalamides, have demonstrated significant effects against bacterial strains known for biofilm formation. These findings suggest the potential of oxalamide derivatives in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c16-10-1-2-12(11(17)7-10)19-15(22)14(21)18-5-3-13(20)9-4-6-23-8-9/h1-2,4,6-8,13,20H,3,5H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTZTMNQLHWNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.